Dual Type II Binding Motif: Structural Differentiation from Single-Pyridine Quinoline-4-carboxamide Analogues
The target compound possesses two para-pyridine nitrogen atoms: one on the 2-(pyridin-4-yl)quinoline core and a second on the N-(pyridin-4-ylmethyl) carboxamide side chain . In contrast, the closely related N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (CHEMBL463976) contains only one para-pyridine and an N-phenyl substituent incapable of heme coordination [1]. Peng et al. (2008) demonstrated that para-pyridine isomers bind CYP2C9 and CYP3A4 via type II coordination, while ortho- and meta-pyridine isomers exhibit type I or mixed binding [1]. The dual para-pyridine architecture of the target compound is therefore predicted to stabilize type II binding interactions with both the quinoline-C2 pyridine and the amide-N pyridin-4-ylmethyl group, a feature not available in the N-phenyl (Ki=700 nM CYP3A4) or N-naphthylmethyl (Ki=113 nM CYP2C9) analogues [2].
| Evidence Dimension | Number of potential type II heme-coordination sites |
|---|---|
| Target Compound Data | Two para-pyridine nitrogens (quinoline-C2 and amide-N positions); logP 2.91, PSA 96.69 |
| Comparator Or Baseline | N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide: one para-pyridine, zero-coordinating amide substituent; N-(Naphthalen-1-ylmethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide: one para-pyridine [1][2] |
| Quantified Difference | Qualitative structural difference: two vs. one heme-coordinating nitrogen; expected to alter CYP isoform selectivity and binding kinetics based on class SAR [1] |
| Conditions | Structural analysis; type II binding defined by UV-vis spectral shift (peak ~427 nm, trough ~395 nm) for para-pyridine analogues [1] |
Why This Matters
The dual type II binding motif may confer distinct CYP inhibition profiles, making the compound a useful tool for studying multi-site heme coordination and for differentiating CYP2C9 vs. CYP3A4 substrate selectivity in drug-drug interaction screening panels.
- [1] Peng, C. C., et al. (2008). Cytochrome P450 2C9 type II binding studies on quinoline-4-carboxamide analogues. Journal of Medicinal Chemistry, 51(24), 8000-8011. Table 3: para compounds (1, 10, 13, 16, 23) show type II spectra; meta and ortho compounds show mixed or type I spectra. View Source
- [2] BindingDB. BDBM50273444 (CHEMBL463976) and BDBM50273393 (CHEMBL514730). Ki values for CYP3A4 and CYP2C9, respectively. View Source
